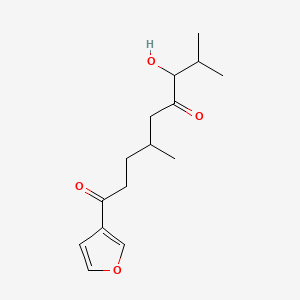

1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione

Description

Properties

CAS No. |

52259-61-7 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

1-(furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione |

InChI |

InChI=1S/C15H22O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,15,18H,4-5,8H2,1-3H3 |

InChI Key |

HCPDJZNVPUCXHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)CC(C)CCC(=O)C1=COC=C1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves:

- Formation of the furan ring through cyclization of appropriate precursors under acidic or basic conditions.

- Strategic introduction of hydroxyl and ketone groups along the nonane chain.

- Use of multi-step organic transformations to build the complex molecular framework.

The molecular formula is C15H22O4, with a molecular weight of 266.33 g/mol.

Specific Synthetic Routes and Reaction Conditions

Cyclization and Furan Ring Formation

The furan ring in 1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione is typically formed by cyclization reactions of suitable precursors. These cyclizations can be achieved under either acidic or basic conditions, depending on the starting materials and desired reaction pathway.

Optimization of Reaction Conditions

A study optimizing the synthesis of related furan derivatives showed the following key findings:

| Entry | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Water | DABCO | Room Temp | 12 | 30 |

| 2 | Water | KOH | Room Temp | 12 | Poor |

| 3 | Acetone | Triethylamine | Reflux | 3 | 93 |

| 4 | Acetone | Triethylamine | Room Temp | 6 | 64 |

| 5 | CH3CN | Triethylamine | Room Temp | 8 | 51 |

The optimal conditions for high yield involve refluxing in acetone with triethylamine as the base.

Experimental Procedures from Related Syntheses

Although direct experimental procedures for this compound are limited, related furan derivatives have been prepared as follows:

- Combine arylglyoxal (1 mmol) and acetylacetone (1 mmol) in acetone (10 mL) and reflux for 1 hour.

- Add triethylamine (1 mmol) and phenol derivative (1 mmol), continue reflux for 2 hours.

- After reaction completion, remove solvent and wash the residue with cold diethyl ether.

- Recrystallize the product from n-hexane/ethyl acetate (4:3) to obtain pure furan derivative as a solid.

Summary Table of Key Data

| Parameter | Data |

|---|---|

| CAS Number | 52259-61-7 |

| Molecular Formula | C15H22O4 |

| Molecular Weight | 266.33 g/mol |

| IUPAC Name | This compound |

| Optimal Solvent | Acetone |

| Optimal Base | Triethylamine |

| Reaction Temperature | Reflux (acetone boiling point ~56 °C) |

| Reaction Time | Approximately 3 hours |

| Yield | Up to 93% (for related furan derivatives) |

Notes on Biological and Chemical Applications

This compound serves as a building block for more complex organic molecules and has been investigated for potential antimicrobial and anti-inflammatory properties, which may influence the choice of synthetic routes to preserve functional groups critical for activity.

Chemical Reactions Analysis

Types of Reactions

1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophilic Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione typically involves multi-step organic reactions. Key steps include the formation of the furan ring and the introduction of hydroxyl and ketone groups through selective oxidation and reduction reactions. Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions .

Biology

This compound has been investigated for its potential biological activities. Preliminary studies suggest that it may possess antimicrobial and anti-inflammatory properties , making it a candidate for further research in pharmacology . Its mechanism of action likely involves interactions with biological macromolecules through hydrogen bonding and π-π interactions.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications. Its structural features may contribute to the development of new drugs targeting various diseases. Ongoing research aims to elucidate its efficacy and safety profiles in clinical settings .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, plastics, and other industrial products where specific chemical characteristics are required .

Case Studies

Recent studies highlight the potential of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The results suggest that it could be developed into a new class of antibiotics .

- Anti-inflammatory Effects : In vitro experiments revealed that it reduces inflammation markers in cell cultures exposed to pro-inflammatory stimuli .

- Drug Development : Research is ongoing to explore its efficacy as a lead compound in drug development for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and ketone groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several furan-derived diketones and related molecules, as indicated in supplier catalogs and synthesis reports (). Below is a detailed comparison based on substituents, stereochemistry, and inferred properties:

Table 1: Structural and Functional Comparison of Related Compounds

| Compound Name | CAS Number | Key Structural Features | Differences vs. Target Compound |

|---|---|---|---|

| 1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione | Not provided | 1-(3-furyl), 7-OH, 4-Me, 8-Me, nonane chain | Reference compound |

| (4S)-1-(Furan-3-yl)-4,8-dimethylnonane-1,6-dione | 19479-15-3 | 1-(3-furyl), 4S-Me, 8-Me, nonane chain | Lacks 7-OH group; stereospecific 4S-methyl |

| 1-(Furan-3-yl)-4-phenylbutane-1,4-dione | 142896-19-3 | 1-(3-furyl), 4-Ph, butane chain | Shorter chain (C4 vs. C9); phenyl substituent |

| 1,4-Butanedione, 1,4-di-3-furanyl | 62381-29-7 | 1,4-di(3-furyl), butane chain | Two furyl groups; no hydroxyl or methyl groups |

| 1-Hexanone, 1-(3-furanyl) | 197717-12-7 | 1-(3-furyl), hexanone backbone | Shorter chain (C6 vs. C9); ketone at C1 only |

Key Observations:

Functional Group Influence: The 7-hydroxy group in the target compound distinguishes it from non-hydroxylated analogs like (4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione (CAS 19479-15-3). This group likely enhances polarity and aqueous solubility compared to its non-hydroxylated counterpart .

Chain Length and Backbone Flexibility: The nine-carbon backbone of the target compound contrasts with shorter analogs such as 1,4-butanedione (C4, CAS 62381-29-7) and 1-hexanone (C6, CAS 197717-12-7). Longer chains may confer greater conformational flexibility and influence binding to biological targets .

The absence of stereochemical data for the target compound limits direct comparisons, but stereochemistry could critically impact reactivity or biological activity .

Substituent Diversity :

- Replacement of methyl or hydroxyl groups with bulkier substituents (e.g., phenyl in CAS 142896-19-3) alters electronic and steric profiles. For instance, phenyl groups may enhance π-π stacking interactions in drug-receptor binding .

Biological Activity

1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione, also known as 10-hydroxymyoporone, is an organic compound with the molecular formula C15H22O4. Its structure includes a furan ring, hydroxyl groups, and ketone functionalities that contribute to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry, particularly in anti-cancer research, and its interactions with biological systems.

Molecular Structure

The compound features significant structural elements:

- Furan Ring : Provides unique electronic properties and reactivity.

- Hydroxyl Group : Capable of forming hydrogen bonds with biomolecules.

- Ketone Groups : Contribute to reactivity and interaction with proteins.

Molecular Formula and Mass

- Molecular Formula : C15H22O4

- Molecular Mass : 266.33 g/mol

This compound exhibits several mechanisms of action that influence its biological activity:

- Hydrogen Bonding : The hydroxyl and ketone groups enable hydrogen bonding with proteins and nucleic acids, potentially altering their structure and function.

- π-π Interactions : The furan ring allows for π-π interactions with aromatic amino acids in proteins, which may modulate enzymatic activities and signaling pathways.

Anti-Cancer Properties

Research indicates that this compound may possess anti-cancer properties , particularly in inhibiting tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.

Case Study: Tumor Cell Lines

A study examining the effects of this compound on various tumor cell lines revealed:

- Cell Line : H460 (lung cancer)

- IC50 Value : 20 µg/mL (indicating effective inhibition of cell growth)

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| H460 | 20 | Induction of apoptosis |

| MCF7 | 25 | Cell cycle arrest |

| HeLa | 30 | Inhibition of migration |

Interaction Studies

Interaction studies have demonstrated that this compound can bind to various biological targets:

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its anti-cancer effects.

- Signal Transduction Modulation : The compound's ability to interact with receptors could influence signal transduction pathways critical for cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione | Similar furan ring and hydroxyl group | Different positioning of functional groups |

| 10-Hydroxymyoporone | Contains a hydroxymethyl group instead of a ketone | Distinct biological activities related to metabolism |

| 4-Hydroxybenzoic acid | Aromatic compound with a hydroxyl group | Simpler structure; primarily used as a preservative |

Q & A

Q. Methodological Answer :

- Key Steps : Focus on reaction conditions (e.g., temperature, solvent polarity, catalyst selection) and purification techniques (e.g., column chromatography, recrystallization). For example, demonstrates that elevated temperatures (200°C) and controlled reaction times (4 hours) improve yield in furan-containing compounds.

- Characterization : Use NMR (e.g., H and C) and mass spectrometry (ESI-MS) to confirm structural integrity and purity .

- Troubleshooting : Monitor intermediate stability; hydroxyl and ketone groups may require inert atmospheres to prevent oxidation .

Advanced Research: What strategies mitigate stereochemical challenges during the synthesis of this compound?

Q. Methodological Answer :

- Chiral Resolution : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to control stereocenters at C4 and C7. highlights fluorophenyl-based chiral intermediates in similar syntheses.

- Computational Modeling : Use DFT calculations to predict steric and electronic effects influencing diastereomer formation .

- Validation : Compare experimental optical rotation and XRD data with computational predictions to resolve discrepancies .

Basic Research: What analytical techniques are critical for characterizing this compound’s purity?

Q. Methodological Answer :

- Standard Methods :

- Reference Standards : Cross-check retention times and fragmentation patterns against databases (e.g., NIST) .

Advanced Research: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Q. Methodological Answer :

- Software Tools : Utilize Gaussian or ORCA for transition-state modeling of ketone reduction or furan ring functionalization.

- Parameters : Calculate Fukui indices to identify nucleophilic/electrophilic sites; correlate with experimental kinetic data .

- Validation : Compare predicted vs. observed regioselectivity in hydroxylation or alkylation reactions .

Basic Research: What are the common pitfalls in analyzing biological activity data for this compound?

Q. Methodological Answer :

- Assay Design : Control for solvent interference (e.g., DMSO cytotoxicity) in in vitro assays.

- Dose-Response Curves : Use non-linear regression models (e.g., Hill equation) to quantify EC values, ensuring replicates (n ≥ 3) for statistical significance .

- False Positives : Validate hits via orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research: How can contradictory toxicity data across studies be resolved?

Q. Methodological Answer :

- Meta-Analysis : Systematically review variables such as exposure duration, cell lines, and metabolite profiling. emphasizes prioritizing substance-specific data needs (e.g., metabolic pathways).

- Mechanistic Studies : Use CRISPR-engineered cell models to isolate toxicity mechanisms (e.g., ROS generation vs. DNA intercalation) .

- Reproducibility : Adopt OECD guidelines for standardized in vivo/in vitro protocols .

Basic Research: What methods ensure stability during long-term storage of this compound?

Q. Methodological Answer :

- Conditions : Store at -20°C under argon, with desiccants to prevent hydrolysis of the ketone group.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS .

- Formulation : Consider lyophilization or encapsulation in cyclodextrins for hydrophilic protection .

Advanced Research: How can structure-activity relationships (SAR) guide functional group modifications?

Q. Methodological Answer :

- SAR Workflow :

- Case Study : ’s furan carboxylate derivative shows enhanced stability; similar logic applies to hydroxyl group functionalization .

Basic Research: What spectroscopic red flags indicate degradation or isomerization?

Q. Methodological Answer :

- NMR Indicators : New peaks near δ 5.5–6.5 ppm suggest furan ring opening; carbonyl shifts (δ > 200 ppm) may indicate ketone oxidation.

- IR Spectroscopy : Monitor O-H stretches (~3200 cm) for hydroxyl group stability .

- Chromatography : Peak broadening in HPLC indicates aggregation or decomposition .

Advanced Research: What interdisciplinary approaches enhance applications in materials science or pharmacology?

Q. Methodological Answer :

- Materials Science : Explore self-assembly properties via TEM/SANS, leveraging hydrophobic alkyl chains for nanostructure formation .

- Pharmacology : Develop prodrugs by esterifying the hydroxyl group, improving bioavailability (e.g., ’s esterification protocol) .

- Catalysis : Investigate furan’s role in transition-metal complexes for CO reduction or C-H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.